molecular formula C34H68O2 B1580771 Isocetyl stearate CAS No. 25339-09-7

Isocetyl stearate

Cat. No. B1580771
CAS RN: 25339-09-7
M. Wt: 508.9 g/mol
InChI Key: LGEZTMRIZWCDLW-UHFFFAOYSA-N
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Description

Isocetyl Stearate is an ester of isocetyl alcohol and stearic acid . It is used in cosmetics and personal care products as a lubricant and solvent . It is known to give the skin a soft and smooth appearance . It is also used to dissolve other substances, usually liquids .


Synthesis Analysis

Isocetyl Stearate is prepared by reacting stearic acid with isocetyl alcohol . The reaction is carried out in the presence of an acid catalyst . The reaction products are refined either by catalyst neutralization, vacuum distillation, or various decolorization-deodorization techniques to remove residual traces of alcohol .


Molecular Structure Analysis

The molecular formula of Isocetyl Stearate is C34H68O2 . It has an average mass of 508.902 Da and a monoisotopic mass of 508.521942 Da .


Chemical Reactions Analysis

Isocetyl Stearate is an ester, and like other esters, it can be hydrolyzed to yield isocetyl alcohol and stearic acid . This hydrolysis reaction can be catalyzed by both acids and bases .


Physical And Chemical Properties Analysis

Isocetyl Stearate is an oily liquid or waxy solid . It has unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . It is insoluble in water but soluble in most organic solvents .

Future Directions

Isocetyl Stearate, along with other similar esters, is widely used in the beauty industry . As the demand for natural and organic products increases, there is a shift towards using plant-based esters in skincare and other industries . Future research and development in this area could focus on exploring new sources and methods for the production of Isocetyl Stearate and similar esters, as well as investigating their potential uses in other industries .

properties

IUPAC Name

14-methylpentadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEZTMRIZWCDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274207
Record name 14-Methylpentadecyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecanoic acid, isohexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isocetyl stearate

CAS RN

25339-09-7
Record name Isocetyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, isohexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isohexadecyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCETYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RJ7186O9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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